![molecular formula C16H21NO3 B2372202 3-[1-(4-Methylbenzoyl)piperidin-3-yl]propanoic acid CAS No. 1291575-60-4](/img/structure/B2372202.png)
3-[1-(4-Methylbenzoyl)piperidin-3-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[1-(4-Methylbenzoyl)piperidin-3-yl]propanoic acid is a useful research compound. Its molecular formula is C16H21NO3 and its molecular weight is 275.348. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Potential Therapeutic Applications
- Anticonvulsant and Antinociceptive Activity : A study by Kamiński et al. (2016) synthesized a library of new piperazinamides derived from 3-methyl- and 3,3-dimethyl-propanoic acids, demonstrating significant anticonvulsant properties and pain response reduction in mouse models. This implies potential therapeutic applications in epilepsy and pain management Kamiński et al., 2016.
- Anti-Gastric Cancer Activity : Liu et al. (2019) reported the synthesis of a heterocyclic compound using 4-(methylamino)-3-nitrobenzoic acid as a starting material. This compound showed in vitro anti-cancer activity against human gastric cancer cell lines, indicating its potential as an anti-cancer agent Liu et al., 2019.
Synthesis and Analytical Studies
- Identification of Pharmaceutical Impurities : Kancherla et al. (2018) identified unknown impurities in Repaglinide, an anti-diabetic drug, using advanced analytical methods. One of the impurities was structurally similar to 3-[1-(4-Methylbenzoyl)piperidin-3-yl]propanoic acid, demonstrating the importance of such compounds in pharmaceutical analysis Kancherla et al., 2018.
Other Pharmaceutical Applications
- Synthesis of Dabigatran Etexilate : Huansheng (2013) utilized a compound structurally related to this compound in the synthesis of Dabigatran Etexilate, an anticoagulant drug. This showcases the role of such compounds in the synthesis of clinically important medications Huansheng, 2013.
Properties
IUPAC Name |
3-[1-(4-methylbenzoyl)piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-12-4-7-14(8-5-12)16(20)17-10-2-3-13(11-17)6-9-15(18)19/h4-5,7-8,13H,2-3,6,9-11H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXHDWBYVKDXPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC(C2)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
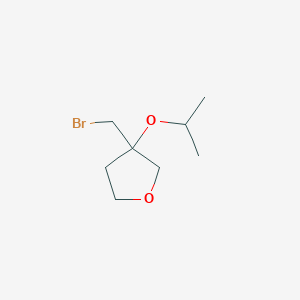
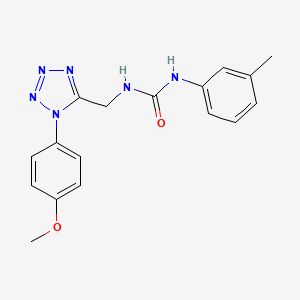
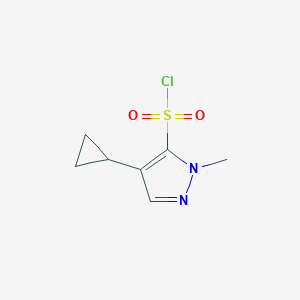

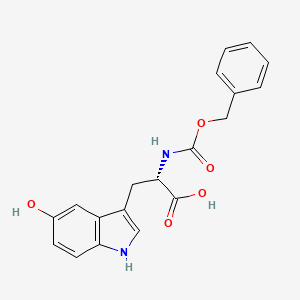
![N-[1-(2-Fluorophenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2372128.png)
![methyl 3-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2372132.png)
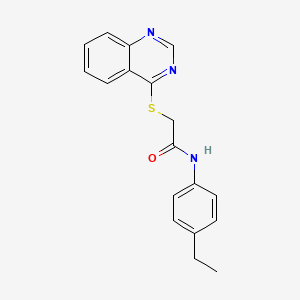
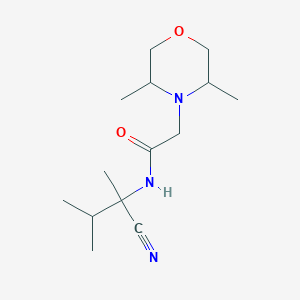
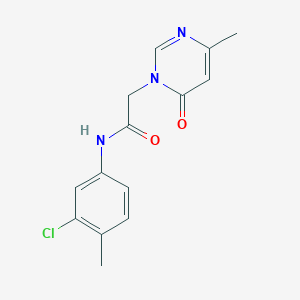
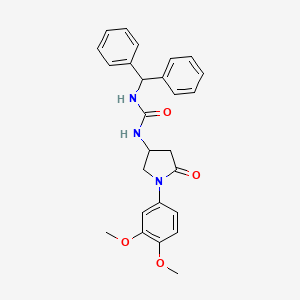
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2372138.png)
![Tert-butyl 5-[(1-cyanocyclobutyl)carbamoyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B2372139.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2372141.png)
